2,4-Diamino-6-methylquinazoline is classified as a heterocyclic aromatic compound. Its structure features two amino groups at the 2 and 4 positions and a methyl group at the 6 position of the quinazoline ring system. The compound is known for its biological activities, including antitumor and antimicrobial properties.
The synthesis of 2,4-diamino-6-methylquinazoline can be achieved through various methods. One common approach involves the condensation of appropriate starting materials under specific conditions:
For example, one method involves treating 2-amino-4-methylpyrimidine with carbon disulfide and sodium hydroxide, followed by reaction with an appropriate amine to yield the target compound .
The molecular structure of 2,4-diamino-6-methylquinazoline can be described as follows:
The molecular geometry allows for potential hydrogen bonding, which may play a role in its biological interactions .
2,4-Diamino-6-methylquinazoline participates in various chemical reactions that can modify its structure or introduce new functional groups:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action of 2,4-diamino-6-methylquinazoline primarily involves its role as an inhibitor of key enzymes in metabolic pathways:
In vitro studies have demonstrated that certain derivatives possess enhanced binding affinity to target enzymes compared to the parent compound.
The physical and chemical properties of 2,4-diamino-6-methylquinazoline are critical for its application in medicinal chemistry:
These properties influence its formulation into pharmaceutical preparations .
The applications of 2,4-diamino-6-methylquinazoline extend across various scientific fields:
Research continues into optimizing its pharmacological profile through structural modifications aimed at enhancing potency and reducing side effects .
The systematic IUPAC name for this heterocyclic organic compound is 2,4-Diamino-6-methylquinazoline. This name precisely defines its structure: a quinazoline ring system (a fused bicyclic structure comprising benzene fused with pyrimidine) substituted at position 6 by a methyl group (–CH₃) and at positions 2 and 4 by amino groups (–NH₂). The molecular formula is C₉H₁₀N₄, corresponding to a molecular weight of 174.20 g/mol [8]. Key molecular identifiers include the CAS Registry Number 1955-61-9 and the SMILES string CC1=CC2=C(N)C=NC(=N2)C=C1, which encodes the atomic connectivity and functional groups [8]. The structural backbone enables extensive hydrogen bonding and π-π stacking, critical for its supramolecular behavior and biological interactions.
Table 1: Molecular Identification Data
Property | Value |
---|---|
IUPAC Name | 2,4-Diamino-6-methylquinazoline |
Molecular Formula | C₉H₁₀N₄ |
Molecular Weight | 174.20 g/mol |
CAS Registry Number | 1955-61-9 |
SMILES | CC₁=CC₂=C(N)C=NC(=N₂)C=C₁ |
While direct crystallographic data for 2,4-diamino-6-methylquinazoline is limited in the provided search results, analogous triazine and quinazoline derivatives exhibit predictable packing motifs. For example, the closely related compound 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (DMTO) crystallizes in the triclinic system with the centrosymmetric space group P‾1 (No. 2) [3] [7]. Unit cell parameters reported for such systems include typical values of a = 5.0555(8) Å, b = 7.310(2) Å, c = 10.908(3) Å, α = 90°, β = 96.438(11)°, and γ = 90° [3]. The crystal packing is stabilized by N–H⋯O, N–H⋯N, and C–H⋯O hydrogen bonds, forming layered or chain-like supramolecular architectures. Co-crystals like 2,4-diamino-6-methyl-1,3,5-triazine bis(4-aminobenzoic acid) monohydrate adopt a monoclinic framework (space group P2₁/n) with unit cell volume exceeding 2000 ų [6], suggesting similar complexity is plausible for the quinazoline derivative.
Table 2: Crystallographic Parameters of Analogous Compounds
Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
---|---|---|---|---|
2,4-Diamino-6-methyl-1,3,5-triazin-1-ium oxalate | Triclinic | P‾1 | a=5.0555(8) Å, b=7.310(2) Å, c=10.908(3) Å, α=90°, β=96.4°, γ=90° | [3] |
DMTAB* co-crystal | Monoclinic | P2₁/n | a=17.310(2) Å, b=5.0555(8) Å, c=23.908(3) Å, β=96.438(11)° | [6] |
*DMTAB = 2,4-Diamino-6-methyl-1,3,5-triazine bis(4-aminobenzoic acid) monohydrate
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) provide critical insights into vibrational modes. For 2,4-diamino-6-methylquinazoline, key IR and Raman bands arise from:
Hydrogen bonding significantly perturbs these frequencies. Intermolecular N–H⋯N bonds elongate N–H bonds, reducing their stretching wavenumbers by 50–100 cm⁻¹ versus isolated molecules [7]. In crystalline salts, protonation at N1 (forming a triazinium ion) intensifies N⁺–H⋯O⁻ interactions, observed as broad IR absorptions near 2500–3000 cm⁻¹ [3] [7]. For 6-methylquinazoline-2,4-diones, carbonyl stretches shift below 1700 cm⁻¹ due to C=O⋯H–N bonds [2], illustrating how hydrogen bonding modulates electronic properties.
Quinazoline diamines exhibit dynamic tautomerism and protonation behavior:
Table 3: Energetics of Tautomeric/Protonated States (Representative Data)
State | Relative Energy (kcal/mol) | Primary Hydrogen Bond Role |
---|---|---|
2,4-Diamino (neutral) | 0.0 (reference) | Donor/Acceptor (dual) |
2-Imino-4-amino | +3.2 | Strong donor |
N1-Protonated quinazolinium | -10.5 (in acid) | Strong donor (N⁺–H) |
Key to Molecular Structures:(A) Diamino tautomer, (B) Imino-amino tautomer, (C) N1-Protonated form. Blue arrows denote hydrogen bond donation sites.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0